molecular formula C7H8FIN2O2 B2547686 methyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate CAS No. 2226181-91-3

methyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate

Cat. No.: B2547686
CAS No.: 2226181-91-3
M. Wt: 298.056
InChI Key: MUVCRAVQRXNXOQ-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group, an iodine atom, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Esterification: The carboxylate ester group can be introduced through esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Typical conditions involve polar aprotic solvents and moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of deiodinated pyrazole derivatives.

    Hydrolysis: Formation of pyrazole carboxylic acids.

Scientific Research Applications

Methyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Chemical Biology: Employed in the synthesis of bioactive molecules and as a building block in combinatorial chemistry.

    Industrial Applications: Utilized in the development of agrochemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The fluoroethyl group enhances its binding affinity, while the iodine atom can participate in halogen bonding, influencing its biological activity. The compound can modulate signaling pathways and inhibit or activate specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-chloroethyl)-3-iodo-1H-pyrazole-5-carboxylate
  • Methyl 1-(2-bromoethyl)-3-iodo-1H-pyrazole-5-carboxylate
  • Methyl 1-(2-fluoroethyl)-3-chloro-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. This enhances its binding affinity and specificity towards biological targets compared to its chloro or bromo analogs. Additionally, the combination of the fluoroethyl and iodine substituents provides a unique profile for chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FIN2O2/c1-13-7(12)5-4-6(9)10-11(5)3-2-8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVCRAVQRXNXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1CCF)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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